

Dihydropyran Derivatives: Applications and Protocols for Advanced Materials Research

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Compound of Interest

Compound Name: Sodium 3,4-dihydro-2H-pyran-2-carboxylate

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These application notes provide a comprehensive overview of the synthesis, characterization, and application of dihydropyran derivatives in the field of advanced materials. The unique structural and photophysical properties of these heterocyclic compounds make them promising candidates for a wide range of applications, including catalysis, organic electronics, and stimuli-responsive materials. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and exploration of these versatile molecules in your research.

Application Note 1: Catalytic Synthesis of 1,4-Dihydropyran Derivatives

The development of efficient and reusable catalysts for the synthesis of 1,4-dihydropyran derivatives is a significant area of research, driven by the importance of these scaffolds in medicinal chemistry and materials science. Novel nanocatalysts, such as Tantalum-based Metal-Organic Frameworks (Ta-MOFs), have demonstrated high efficacy in promoting the one-pot, multi-component synthesis of these compounds.^{[1][2][3][4]}

Key Advantages of Ta-MOF Nanocatalysts:

- **High Efficiency:** Excellent yields are achieved under mild reaction conditions.^{[1][2][4]}
- **Short Reaction Times:** The reactions are typically completed within a short timeframe.^{[1][2][4]}

- High Recyclability: The catalyst can be recovered and reused for multiple cycles with minimal loss of activity.[\[1\]](#)[\[2\]](#)
- Green Chemistry: The use of ethanol as a solvent and mild reaction temperatures align with the principles of green chemistry.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary:

The following tables summarize the optimization of reaction conditions and the catalytic performance for the synthesis of 1,4-dihydropyran derivatives using a Ta-MOF nanocatalyst.[\[1\]](#)
[\[2\]](#)

Table 1: Optimization of Reaction Conditions for 1,4-Dihydropyran Synthesis[\[1\]](#)[\[2\]](#)

Entry	Catalyst Amount (mg)	Solvent	Temperature (°C)	Time (min)	Yield (%)
1	1	EtOH/H ₂ O (1:1)	Room Temp.	60	75
2	2	EtOH/H ₂ O (1:1)	Room Temp.	45	85
3	3	EtOH/H ₂ O (1:1)	Room Temp.	30	95
4	4	EtOH/H ₂ O (1:1)	Room Temp.	30	98
5	5	EtOH/H ₂ O (1:1)	Room Temp.	30	98
6	4	H ₂ O	Room Temp.	60	70
7	4	EtOH	Room Temp.	45	90
8	4	CH ₃ CN	Room Temp.	60	65
9	4	CH ₂ Cl ₂	Room Temp.	60	60
10	4	EtOH/H ₂ O (1:1)	50	30	98
11	4	EtOH/H ₂ O (1:1)	70	30	98

Table 2: Catalyst Recyclability in the Synthesis of a 1,4-Dihydropyran Derivative[2]

Run	Yield (%)
1	98
2	97
3	96
4	95
5	94
6	93

Application Note 2: Dihydropyran Derivatives in Photochromic Materials

Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications in optical data storage, smart windows, and molecular switches. Naphthopyran and 4H-pyran derivatives are two classes of compounds that have demonstrated promising photochromic properties.^{[5][6][7]} The photochromism in these molecules arises from the light-induced reversible cleavage of a C-O bond in the pyran ring, leading to the formation of a colored, open-ring isomer.

Key Features of Dihydropyran-based Photochromic Materials:

- **Reversible Color Change:** Exhibit a distinct color change upon irradiation with UV light, which can be reversed by exposure to visible light or heat.^[6]
- **Solid-State Photochromism:** Some derivatives show photochromic behavior in the solid state, which is advantageous for device fabrication.^[6]
- **Tunable Properties:** The photochromic and thermal fading characteristics can be tuned by modifying the substituents on the pyran ring system.^{[5][7]}

Quantitative Data Summary:

The table below summarizes the photochromic properties of a series of naphthopyran dimers.

Table 3: Photochromic Properties of Naphthopyran Dimers[7]

Compound	λ_{max} before irradiation (nm)	λ_{max} after irradiation (nm)	Color before irradiation	Color after irradiation
4a	280, 340	480	Colorless	Blue
4d	285, 345	510	Colorless	Violet
4e	290, 350	510	Colorless	Violet

Application Note 3: Dihydropyran Derivatives as Donor-Acceptor Systems for Optoelectronic Applications

Donor-acceptor (D-A) molecules are fundamental components of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of these materials, including their absorption and emission wavelengths, can be finely tuned by pairing suitable electron-donating and electron-accepting moieties. Dihydropyran and its derivatives can serve as either the donor, acceptor, or part of the π -conjugated bridge in such systems.

The introduction of strong donor and acceptor groups to a dihydropyran core can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as large Stokes shifts and solvent-dependent emission (solvatochromism).[5][8]

Key Photophysical Properties:

- **Intramolecular Charge Transfer (ICT):** The presence of both electron-donating and electron-accepting groups facilitates ICT, which is crucial for many optoelectronic applications.
- **Tunable Emission:** The emission color can be tuned from the blue to the red region of the spectrum by modifying the strength of the donor and acceptor groups.
- **High Fluorescence Quantum Yields:** Some derivatives exhibit high quantum yields, making them suitable for emissive applications.[6]

Quantitative Data Summary:

The following table presents the photophysical data for a donor-acceptor substituted tetrahydropyrene, a related polycyclic aromatic hydrocarbon. While not a simple dihydropyran, its properties illustrate the principles of D-A systems that can be applied to dihydropyran derivatives.

Table 4: Photophysical Properties of a Donor-Acceptor Tetrahydropyrene Derivative[5]

Solvent	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Stokes Shift (cm^{-1})	Quantum Yield (Φ_f)
Cyclohexane	412	485	3890	0.03
Toluene	420	525	4990	0.21
Dichloromethane	428	575	6390	0.02
Acetonitrile	425	605	7490	< 0.01

Application Note 4: Dihydropyran-Based Fluorescent Chemosensors

Fluorescent chemosensors are powerful tools for the detection of various analytes, including metal ions, with high sensitivity and selectivity.[9][10] The design of these sensors often involves a fluorophore unit linked to a receptor that selectively binds to the target analyte. Dihydropyran derivatives, with their tunable fluorescence properties and the potential to incorporate various functional groups, are attractive candidates for the development of novel fluorescent chemosensors.

The sensing mechanism can be based on several principles, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).[2][9] For example, a dihydropyran derivative functionalized with a suitable ligand could exhibit quenched fluorescence in its free form. Upon binding to a target metal ion, the PET process might be inhibited, leading to a "turn-on" fluorescence response.

Design Principles for Dihydropyran-Based Chemosensors:

- **Fluorophore Core:** A dihydropyran derivative with inherent fluorescence.
- **Receptor Unit:** A chelating group appended to the dihydropyran core that provides selectivity for a specific metal ion.
- **Signaling Mechanism:** The binding event should induce a measurable change in the fluorescence properties (e.g., intensity, wavelength).

Quantitative Data Summary:

The following table provides examples of benzofuran-based chemosensors, which are structurally related to dihydropyrans and illustrate the performance metrics achievable with such systems.

Table 5: Performance of Benzofuran-Based Fluorescent Chemosensors for Metal Ion Detection[2]

Compound	Target Metal Ion	Limit of Detection (LOD)
6	Pd ²⁺	9.8 nM
10	Zn ²⁺	1.08 μM

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydropyran Derivatives using a Ta-MOF Nanocatalyst

This protocol describes the one-pot, multi-component synthesis of a 1,4-dihydropyran derivative using a reusable Ta-MOF nanocatalyst.[1][4]

Materials:

- Aromatic aldehyde (1 mmol)
- Malononitrile (1 mmol)
- Ethyl acetoacetate (1 mmol)

- Ta-MOF nanostructures (3 mg)[1]
- Ethanol (EtOH, 2 mL)
- Acetone (10 mL)
- Deionized water (H₂O)
- Round-bottom flask
- Magnetic stirrer
- Thin Layer Chromatography (TLC) plate

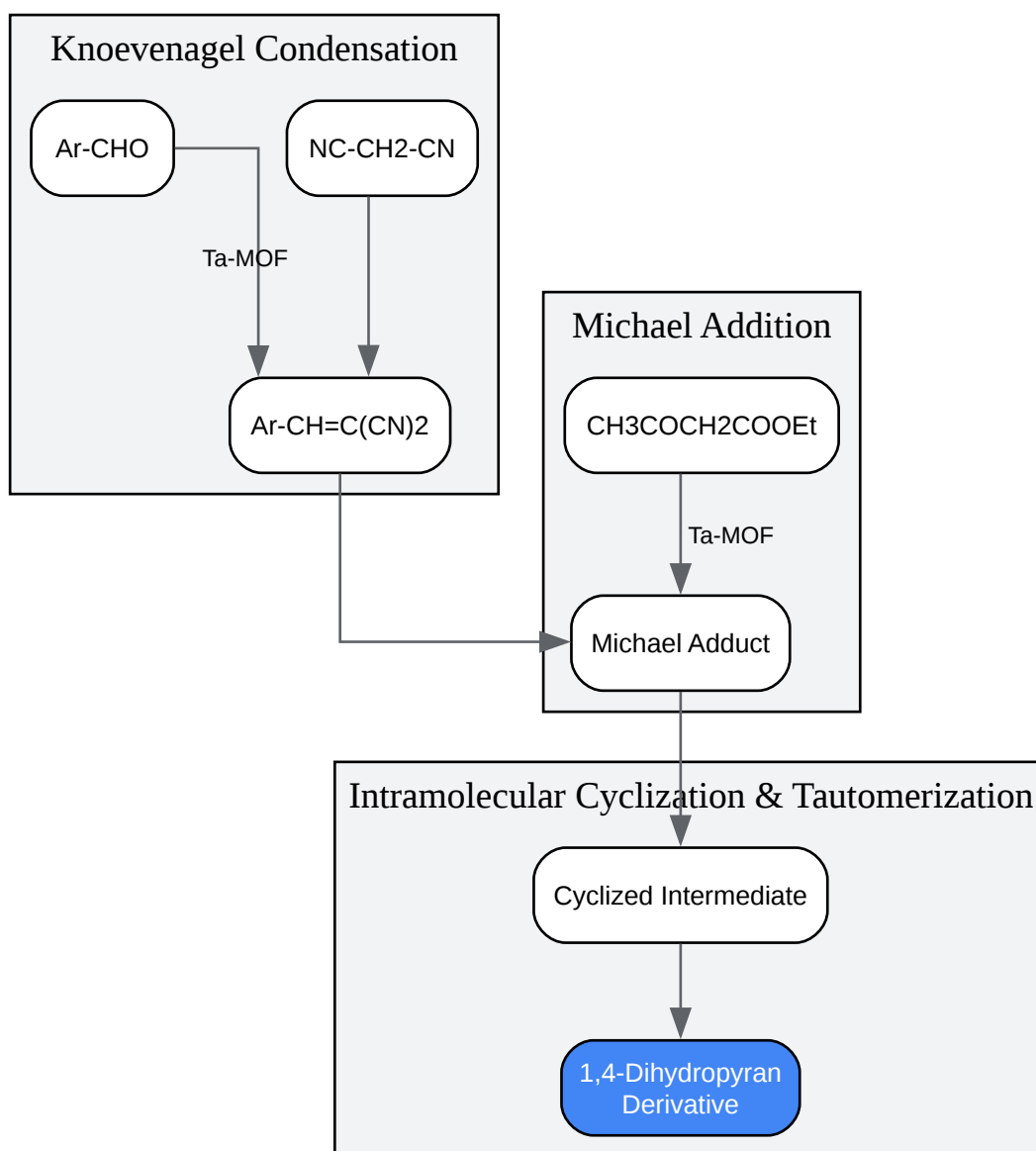
Procedure:

- To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and Ta-MOF nanostructures (3 mg).
- Add 2 mL of ethanol to the flask.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by TLC.
- Upon completion of the reaction, add 10 mL of acetone to the reaction mixture to precipitate the nanoparticles.
- Separate the catalyst by filtration or centrifugation.
- Remove the solvent from the filtrate under reduced pressure.
- Recrystallize the resulting solid product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.
- To reuse the catalyst, wash the recovered Ta-MOF nanostructures with water and ethanol and dry at room temperature.[2]

Visualizations

Synthesis of 1,4-Dihydropyran Derivatives: Proposed Mechanism

The following diagram illustrates a plausible mechanism for the Ta-MOF catalyzed multi-component synthesis of 1,4-dihydropyran derivatives.[1][3]

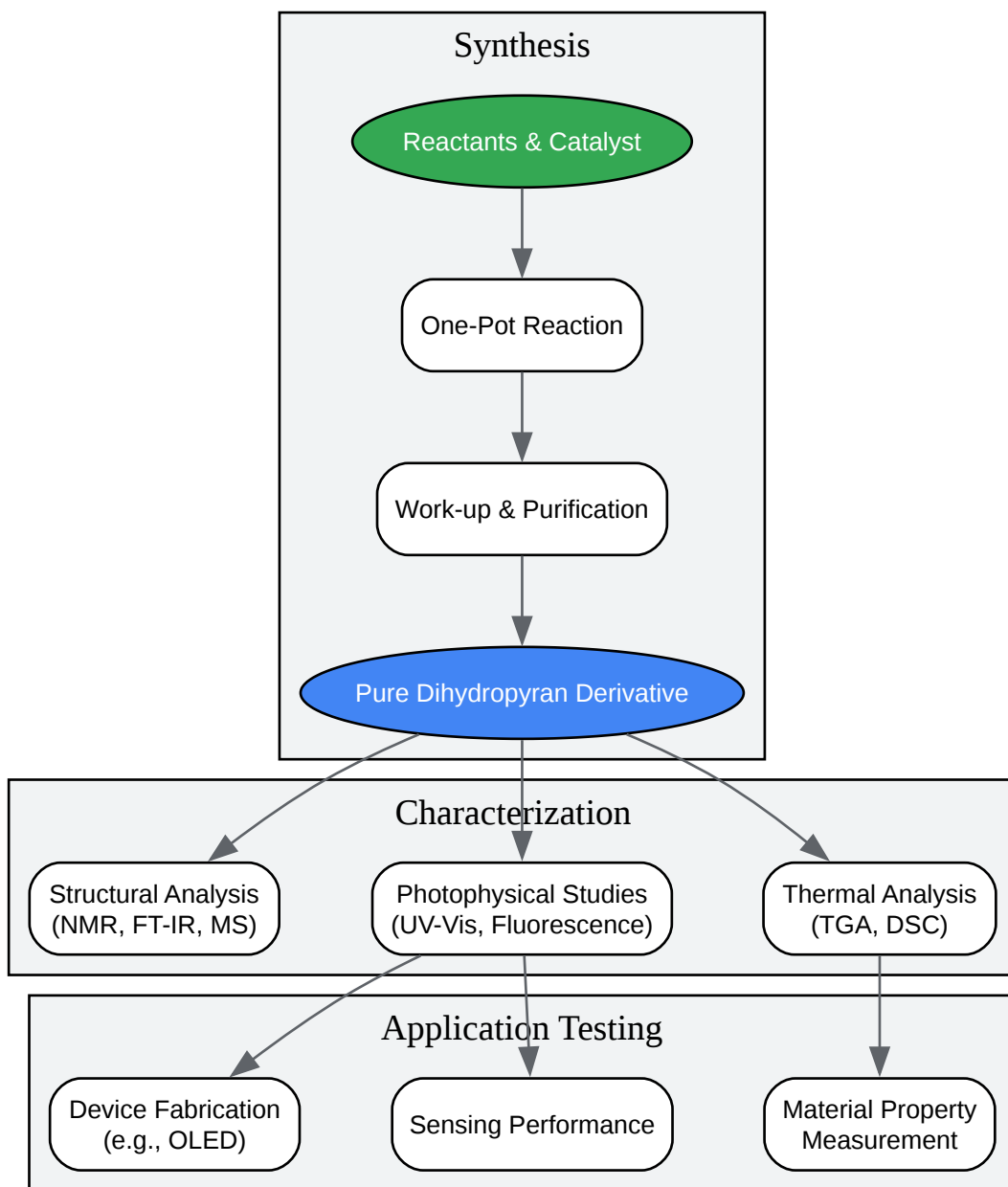


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Caption: Proposed mechanism for the synthesis of 1,4-dihydropyran derivatives.

Experimental Workflow: Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of functional dihydropyran derivatives.



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Caption: General workflow for synthesis and characterization of dihydropyrans.

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